molecular formula C11H14ClNO2 B12631200 Ethyl 4-(6-chloropyridin-2-yl)butanoate

Ethyl 4-(6-chloropyridin-2-yl)butanoate

Cat. No.: B12631200
M. Wt: 227.69 g/mol
InChI Key: UBLJBQBMJUXBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-chloropyridin-2-yl)butanoate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol It is an ester derivative of butanoic acid and features a pyridine ring substituted with a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(6-chloropyridin-2-yl)butanoate typically involves the esterification of 4-(6-chloropyridin-2-yl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of ethyl 4-(6-chloropyridin-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The chlorine-substituted pyridine ring can also participate in various biochemical interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

    Ethyl 4-(4-chloropyridin-2-yl)butanoate: Similar structure but with chlorine at the 4-position.

    Ethyl 4-(6-bromopyridin-2-yl)butanoate: Bromine substituted instead of chlorine.

    Ethyl 4-(6-fluoropyridin-2-yl)butanoate: Fluorine substituted instead of chlorine.

Uniqueness: Ethyl 4-(6-chloropyridin-2-yl)butanoate is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

ethyl 4-(6-chloropyridin-2-yl)butanoate

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)8-4-6-9-5-3-7-10(12)13-9/h3,5,7H,2,4,6,8H2,1H3

InChI Key

UBLJBQBMJUXBON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=NC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.